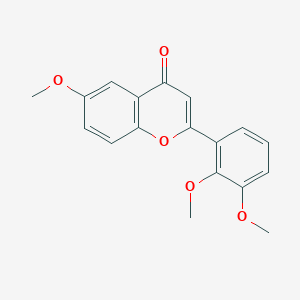

6,2',3'-Trimethoxyflavanone

Description

Properties

CAS No. |

79786-41-7 |

|---|---|

Molecular Formula |

C18H18O5 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

2-(2,3-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H18O5/c1-20-11-7-8-15-13(9-11)14(19)10-17(23-15)12-5-4-6-16(21-2)18(12)22-3/h4-9,17H,10H2,1-3H3 |

InChI Key |

VCOXKEDHNTZBAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C(=CC=C3)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Trimethoxyflavones

Botanical Sources and Phytochemical Screening Techniques

Trimethoxyflavones are distributed across various plant families. While the specific compound 6,2',3'-trimethoxyflavone is not widely reported, its structural isomers and hydroxylated derivatives have been identified in several species. For instance, a related compound, 5,7,4'-trihydroxy-6,2',3'-trimethoxyflavone, was identified in Moroccan Mentha longifolia, marking a new chemotype for this species. nih.gov Other trimethoxyflavones have been isolated from genera such as Artemisia, Eupatorium, Lippia, and Melicope. phytopurify.comjst.go.jpscirp.orgnih.gov For example, 5,6,2'-trimethoxyflavone (B192600) is found in plants of the genus Kaempferia, and 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone has been isolated from Artemisia kermanensis. biosynth.comrjpharmacognosy.ir

The initial step in identifying potential botanical sources of these compounds is phytochemical screening. This process involves a series of qualitative tests to detect the presence of different classes of secondary metabolites in a plant extract. For flavonoids, several well-established screening methods are employed. These tests are typically performed on crude plant extracts obtained using various solvents. orientjchem.org

Common Phytochemical Screening Tests for Flavonoids:

| Test Name | Reagents | Positive Result Observation |

| Shinoda Test | Crude extract, magnesium ribbon, concentrated Hydrochloric acid (HCl) | Appearance of a pink, magenta, or red color. orientjchem.orgnih.gov |

| Alkaline Reagent Test | Crude extract, Sodium Hydroxide (NaOH) solution | Formation of an intense yellow color that turns colorless upon addition of acid. ukm.my |

| Lead Acetate (B1210297) Test | Crude extract, 10% lead acetate solution | Formation of a yellow precipitate. |

| Ferric Chloride Test | Crude extract, Ferric Chloride (FeCl₃) solution | A green-blue or intense blue color may indicate the presence of phenolic compounds, including flavonoids. aloki.hu |

These preliminary tests provide a general indication of the presence of flavonoids. For more definitive identification and quantification, chromatographic and spectroscopic techniques are essential. Thin-Layer Chromatography (TLC) is often used to separate compounds in the extract, and the plates can be visualized under UV light or by spraying with specific reagents to reveal flavonoid spots. Further analysis by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is required to confirm the presence and elucidate the exact structure of specific flavones like 6,2',3'-trimethoxyflavone. phytopurify.come3s-conferences.orgnih.gov

Extraction and Purification Strategies for Flavones

The isolation of pure flavonoids from plant matrices is a multi-step process involving extraction followed by various purification techniques. The choice of method depends on the chemical nature of the target compound and the composition of the plant material.

Extraction:

The primary step is the extraction of metabolites from the dried and powdered plant material. This is typically achieved using solvents of varying polarities. e3s-conferences.org

Maceration: This simple technique involves soaking the plant material in a solvent (e.g., ethanol, methanol) at room temperature for an extended period (days) with occasional agitation. e3s-conferences.org

Percolation: In this method, a solvent is slowly passed through the plant material packed in a column called a percolator. e3s-conferences.org

Soxhlet Extraction: This is a continuous extraction method that uses a smaller amount of solvent, which is repeatedly vaporized and condensed, flowing over the plant material. e3s-conferences.org

Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature. readersinsight.net

Common solvents for extracting flavones include ethanol, methanol, chloroform, ethyl acetate, and water, or mixtures thereof. e3s-conferences.orgmdpi.com The resulting crude extract contains a complex mixture of compounds and requires further purification.

Purification:

Purification strategies aim to separate the target flavones from other co-extracted substances like chlorophyll, tannins, and other classes of flavonoids. frontiersin.org

Column Chromatography (CC): This is the most common purification method. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex. google.comphcogj.com The column is then eluted with a solvent or a gradient of solvents of increasing polarity. Fractions are collected and analyzed (e.g., by TLC) to isolate the compound of interest. researchgate.net

Macroporous Resin Chromatography: This technique is particularly effective for large-scale purification. It offers advantages like high selectivity, low cost, and the ability to be recycled. mdpi.comfrontiersin.org The crude extract is loaded onto the resin, and after washing away impurities, the adsorbed flavonoids are eluted with an ethanol-water solution. frontiersin.org

Preparative Thin-Layer Chromatography (PTLC): For separating small quantities of compounds with similar polarities, PTLC can be very effective. The mixed fraction is applied as a band on a thick TLC plate, and after development, the band corresponding to the target compound is scraped off and eluted with a suitable solvent. jst.go.jp

Recrystallization: This is often the final step to obtain a highly pure crystalline compound. The isolated solid is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, leading to the formation of crystals. researchgate.net

Isolation of 6,2',3'-Trimethoxyflavone from Natural Matrices

Isolation of 5,7,4'-trihydroxy-6,2',3'-trimethoxyflavone from Mentha longifolia

The phytochemical investigation that led to the isolation of this novel trimethoxyflavone involved the following general steps:

Extraction: The plant material was likely subjected to extraction with a suitable organic solvent to create a crude extract.

Fractionation: This crude extract would then be partitioned or subjected to preliminary column chromatography to separate it into fractions of varying polarity.

Chromatographic Separation: The flavonoid-rich fractions were further purified using repeated column chromatography techniques, likely employing silica gel as the stationary phase and eluting with solvent systems of increasing polarity.

Structure Elucidation: The final pure compound was identified and its structure confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are indispensable for determining the precise substitution pattern of the methoxy (B1213986) and hydroxy groups on the flavone (B191248) skeleton. nih.gov

The discovery of this compound in Mentha longifolia suggests that this genus could be a potential source for other related trimethoxyflavones, and these established methodologies would be applicable for the targeted isolation of 6,2',3'-trimethoxyflavone.

Synthetic Pathways and Derivatization Approaches for 6,2 ,3 Trimethoxyflavone and Analogs

Chemical Synthesis of Flavone (B191248) Core Structures via o-Hydroxychalcones

The construction of the fundamental flavone skeleton is a critical step in the synthesis of 6,2',3'-trimethoxyflavone and its analogs. A prevalent and versatile method for this is the oxidative cyclization of o-hydroxychalcones. nih.govresearchgate.net This approach mimics the biosynthetic pathways found in nature and offers a reliable route to a variety of flavone derivatives. nih.gov

The synthesis typically begins with the Claisen-Schmidt condensation of an appropriately substituted o-hydroxyacetophenone with an aromatic aldehyde. This reaction, usually conducted under alkaline conditions, yields an o-hydroxychalcone. The subsequent and crucial step is the oxidative cyclization of this intermediate to form the flavone ring. Various reagents and conditions can be employed for this transformation, and the choice often depends on the specific substitution pattern of the chalcone (B49325). nih.govresearchgate.net Depending on the reaction conditions and the structure of the starting material, other cyclization products like flavanones, flavonols, and aurones may also be formed. nih.gov

A common method for the cyclization is the use of iodine in a solvent such as dimethyl sulfoxide (B87167) (DMSO). Other modern protocols have been developed to improve efficiency and yield. For instance, a one-pot synthesis has been reported that combines the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, mediated by metal chlorides like BiCl3 and RuCl3, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcone intermediate. rsc.org This cascade process involves the formation of both a carbon-carbon and a carbon-oxygen bond in a single pot. rsc.org

The general synthetic route to the flavone core via o-hydroxychalcones is summarized in the table below.

| Step | Reaction | Description |

| 1 | Claisen-Schmidt Condensation | An o-hydroxyacetophenone is reacted with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH in ethanol) to form an o-hydroxychalcone. |

| 2 | Oxidative Cyclization | The o-hydroxychalcone undergoes cyclization to form the flavone ring. This can be achieved using various oxidizing agents, such as iodine in DMSO. |

Regioselective Methylation Strategies for Trimethoxyflavones

Achieving the specific 6,2',3'-trimethoxy substitution pattern on the flavone core requires precise control over the methylation of hydroxyl precursors. Regioselective methylation is a significant challenge in flavonoid synthesis, as multiple hydroxyl groups on the flavone scaffold can be methylated. Both chemical and enzymatic methods have been explored to achieve this selectivity.

Enzymatic methylation using O-methyltransferases (OMTs) offers a high degree of regioselectivity. oup.comnih.govbohrium.com These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a specific hydroxyl group on the flavonoid substrate. tandfonline.com Studies on OMTs from various plants, such as sweet basil (Ocimum basilicum), have identified enzymes with distinct preferences for methylating specific positions on the flavone ring, including the 6- and 4'-positions. oup.comnih.gov The substrate specificity and regioselectivity of these enzymes are determined by the amino acid residues in their active sites. oup.comnih.govtandfonline.com For example, research has shown that subtle changes in the amino acid sequence can lead to a switch in methylation preference from the 6- to the 4'-position. oup.comnih.gov Furthermore, the regioselectivity of an OMT can sometimes be altered by the existing methylation pattern of the substrate. uni.lu

Chemical methylation methods often involve the use of protecting groups to block certain hydroxyl functions while others are methylated. For instance, the synthesis of 8,3'-dimethoxy-5,7,4'-trihydroxyflavone involved the partial benzylation of 3-methoxy-2,4,6-trihydroxyacetophenone to protect specific hydroxyl groups before proceeding with the construction of the flavone ring and subsequent methylation. oup.com The choice of protecting group and the reaction conditions are crucial for achieving the desired regioselectivity.

| Strategy | Description | Key Features |

| Enzymatic Methylation | Utilizes O-methyltransferases (OMTs) to catalyze site-specific methylation of hydroxyl groups on the flavone core. oup.comnih.govbohrium.com | High regioselectivity, mimics natural biosynthetic pathways, can be influenced by substrate structure. oup.comnih.govtandfonline.comuni.lu |

| Chemical Methylation | Involves the use of protecting groups to selectively block certain hydroxyls, allowing for methylation at specific positions. oup.com | Requires careful selection of protecting groups and reaction conditions to achieve desired selectivity. |

Design and Synthesis of 6,2',3'-Trimethoxyflavone Derivatives

The synthesis of derivatives of trimethoxyflavones is an active area of research, aimed at exploring structure-activity relationships and developing compounds with enhanced biological properties. The design of these derivatives often involves the introduction of various functional groups at different positions of the flavone skeleton.

For example, a series of 5,6,7-trimethoxyflavones and their derivatives have been synthesized and evaluated for their anti-proliferative activity. nih.gov These syntheses can involve multi-step procedures starting from appropriately substituted acetophenones and benzaldehydes to construct the flavone core, followed by further modifications. These modifications can include demethylation to introduce hydroxyl groups, or the addition of other moieties. nih.gov

Another approach involves the synthesis of derivatives with different substitution patterns on the B-ring. For instance, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) and its derivatives have been synthesized to investigate their effects on drug resistance in cancer cells. nih.gov The synthesis of these compounds often starts from commercially available or readily synthesized precursors, which are then subjected to a series of reactions to build the flavone core and introduce the desired substituents. nih.gov The introduction of a hydroxyl group at the 5-position, for example, can be a key design element. nih.gov

The synthesis of 7-hydroxyl-5,3',4'-trimethoxyflavone Mannich base derivatives has also been reported, where aminomethylation is achieved at the C-8 position of the A-ring via a microwave-assisted Mannich reaction. iuh.edu.vn This demonstrates a strategy for functionalizing the A-ring of the flavone.

| Derivative Class | Synthetic Approach | Purpose of Derivatization |

| 5,6,7-Trimethoxyflavone Derivatives | Multi-step synthesis from substituted acetophenones and benzaldehydes, followed by modifications like demethylation. nih.gov | To evaluate anti-proliferative activities and explore structure-activity relationships. nih.gov |

| 5-Hydroxy-3',4',7-trimethoxyflavone Derivatives | Synthesis from precursors to build the flavone core with specific B-ring and A-ring substitutions. nih.gov | To investigate reversal of drug resistance in cancer cells. nih.gov |

| Mannich Base Derivatives | Microwave-assisted Mannich reaction of a hydroxy-trimethoxyflavone with amines and formaldehyde. iuh.edu.vn | To introduce aminomethyl groups and evaluate cytotoxic activity. iuh.edu.vn |

Development of Trimethoxyflavone-Based Hybrid Compounds

To enhance the therapeutic potential of trimethoxyflavones, researchers have designed and synthesized hybrid compounds that combine the trimethoxyflavone scaffold with other pharmacologically active moieties. nih.govmdpi.comencyclopedia.pubpreprints.org This strategy aims to create molecules with novel or improved biological activities by leveraging the properties of both parent structures.

One notable example is the development of hybrids of 3,5,4'-trimethoxystilbene and 5,6,7-trimethoxyflavone. nih.govencyclopedia.pubpreprints.org In these hybrids, the two natural product pharmacophores are linked, for instance, by replacing the vinylene group of the stilbene (B7821643) with an amide linker. mdpi.comencyclopedia.pubpreprints.org The synthesis of these chimeric molecules allows for the exploration of new chemical space and the potential for synergistic effects. The cytotoxic activities of these hybrids have been evaluated against various cancer cell lines. nih.govencyclopedia.pub

Another approach involves the synthesis of trimethoxyflavone-based aryl-amides. mdpi.comencyclopedia.pubpreprints.org These compounds are designed by replacing a bulky aromatic entity in known drug structures, such as imatinib, with a trimethoxyflavone moiety. mdpi.comencyclopedia.pubpreprints.org The amide bond can be formed at different positions on the B-ring of the flavone, for example, by coupling 3'-amino or 4'-amino precursors with various acyl chlorides. mdpi.com

The development of chromene-chalcone hybrid compounds is another area of interest. mdpi.comencyclopedia.pubpreprints.org These hybrids are synthesized from substituted chalcones and have shown promise as anticancer agents by mechanisms such as inhibiting cell migration and inducing apoptosis. mdpi.comencyclopedia.pub

| Hybrid Compound Type | Design Strategy | Synthetic Method |

| Trimethoxystilbene-Trimethoxyflavone Hybrids | Combining the pharmacophores of two natural products to create chimeric molecules. nih.govencyclopedia.pubpreprints.org | Linking the two moieties, for example, with an amide bond. mdpi.comencyclopedia.pubpreprints.org |

| Trimethoxyflavone-Based Aryl-Amides | Replacing a portion of a known drug structure with a trimethoxyflavone scaffold. mdpi.comencyclopedia.pubpreprints.org | Formation of an amide bond between the flavone and an aryl group. mdpi.com |

| Chromene-Chalcone Hybrids | Synthesizing hybrid structures from substituted chalcones. mdpi.comencyclopedia.pubpreprints.org | Various synthetic routes starting from chalcone precursors. mdpi.comencyclopedia.pub |

Structure Activity Relationship Sar Studies of 6,2 ,3 Trimethoxyflavone and Flavone Derivatives

Correlating Structural Features with Biological Activities

The core structure of a flavone (B191248) consists of two benzene (B151609) rings (A and B) connected by a three-carbon chain that forms a heterocyclic C ring. The biological activity of flavone derivatives is highly dependent on the substitution pattern on these rings.

General Features for Flavonoid Activity:

Unsaturated C Ring: The double bond between carbons 2 and 3 in the C ring is a common feature in many biologically active flavones.

Carbonyl Group: The ketone group at the 4-position of the C ring is also considered important for various pharmacological activities.

Influence of Methoxy (B1213986) Groups:

The presence and location of methoxy (-OCH3) groups significantly modulate the activity of the flavone nucleus. Methoxylation can alter the molecule's lipophilicity, electronic properties, and steric hindrance, thereby affecting its interaction with biological targets.

A-Ring Substitution: Studies on various polymethoxyflavones have shown that an increase in the number of methoxyl groups on the A-ring can enhance antiproliferative activity. iiarjournals.org However, the specific position of the methoxy group is critical. For instance, in a study on the antiproliferative activity of monomethoxyflavones against HL60 leukemia cells, 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) showed moderate activity, whereas 6-methoxyflavone exhibited no activity. iiarjournals.org This highlights the nuanced role of substituent positioning on the A-ring.

In the context of 6,2',3'-trimethoxyflavone , the methoxy group at the 6-position on the A-ring and the two methoxy groups at the 2' and 3' positions on the B-ring create a unique lipophilic and stereochemical profile that dictates its biological interactions and subsequent pharmacological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of chemical and physical properties, to predict the activity of new or untested compounds.

For flavonoids, QSAR models have been developed to predict various activities, including antioxidant and anticancer effects. These models often consider descriptors such as:

Lipophilicity (log P): The hydrophobicity of a molecule, which influences its ability to cross cell membranes.

Electronic Parameters: Charges on atoms, dipole moments, and energies of molecular orbitals (HOMO and LUMO), which are crucial for receptor-ligand interactions.

Steric Descriptors: Molecular weight, volume, and surface area, which describe the size and shape of the molecule.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

While specific QSAR models for a series of compounds including 6,2',3'-trimethoxyflavone are not extensively documented in publicly available literature, general QSAR studies on polymethoxyflavones have provided insights. These studies have aimed to correlate the number and position of methoxy groups with activities like cytotoxicity and enzyme inhibition. For instance, machine learning-driven QSAR models have been developed for rationally designed synthetic flavone libraries to predict their anticancer activity, highlighting the importance of specific substitution patterns. nih.gov A robust QSAR model for polymethoxyflavones would ideally quantify the impact of methoxylation at each position, including the 6, 2', and 3' positions, on a given biological endpoint.

| Descriptor Type | Examples | Relevance to Flavonoid Activity |

|---|---|---|

| Lipophilic | log P, log D | Membrane permeability and bioavailability. |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Receptor binding, reaction mechanisms. |

| Steric | Molecular weight, Molar refractivity, Volume | Binding site complementarity. |

| Topological | Connectivity indices, Shape indices | Molecular branching and shape. |

Influence of Substituents on Pharmacological Potency

The nature and position of substituents on the flavone skeleton are paramount in determining pharmacological potency. The substitution pattern of 6,2',3'-trimethoxyflavone provides a specific example of how methoxy groups can influence activity.

Impact of Methoxy Groups at Specific Positions:

C6-Methoxy Group: As previously mentioned, the presence of a methoxy group at the 6-position of the A-ring has been associated with a lack of antiproliferative activity in certain cancer cell lines. iiarjournals.org This suggests that substitution at this position may be detrimental to this specific biological effect, possibly due to steric hindrance or unfavorable electronic interactions with the target molecule.

C2' and C3'-Methoxy Groups: The substitution pattern on the B-ring is a well-established determinant of the biological activity of flavonoids. The presence of multiple methoxy groups on the B-ring generally increases the lipophilicity of the flavonoid. This can enhance its ability to cross biological membranes and potentially increase its bioavailability. nih.gov However, this increased lipophilicity does not always translate to higher potency. In some cases, an increased number of methoxy groups on the B-ring has been shown to decrease antiproliferative activity. iiarjournals.org The ortho-dimethoxy substitution at the 2' and 3' positions creates a specific steric and electronic environment that can influence how the B-ring interacts with target proteins.

| Substituent Position | General Effect of Methoxy Group on Antiproliferative Activity | Potential Rationale |

|---|---|---|

| C6 (A-Ring) | May decrease or abolish activity in some cell lines. iiarjournals.org | Steric hindrance, altered electronic distribution. |

| C2' (B-Ring) | Increased number of B-ring methoxy groups can decrease activity. iiarjournals.org | Altered binding affinity, increased lipophilicity affecting solubility or interaction. |

| C3' (B-Ring) |

Computational Chemistry and Molecular Modeling of 6,2 ,3 Trimethoxyflavone

Molecular Docking Simulations with Biological Targets

No specific studies detailing the molecular docking of 6,2',3'-Trimethoxyflavone with biological targets were found.

Ligand-Protein Interaction Analysis

There is no available research analyzing the specific ligand-protein interactions of 6,2',3'-Trimethoxyflavone.

Conformational Analysis and Binding Site Characterization

Specific conformational analysis and binding site characterization for 6,2',3'-Trimethoxyflavone have not been reported in the reviewed literature.

Biosynthetic Pathways of Flavones

Phenylpropanoid Pathway and Chalcone (B49325) Synthase

The journey to synthesizing the flavone (B191248) core begins with the aromatic amino acid phenylalanine, itself a product of the shikimate pathway. nih.govbiotech-asia.org The general phenylpropanoid pathway converts phenylalanine into p-coumaroyl-CoA through the sequential action of three key enzymes. nih.govtuscany-diet.net

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the first committed step, the deamination of phenylalanine to form trans-cinnamic acid. nih.govnih.gov

Cinnamic acid 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.govnih.gov

4-Coumarate:CoA ligase (4CL) : This enzyme activates p-coumaric acid by adding a coenzyme A (CoA) unit, resulting in the formation of p-coumaroyl-CoA. nih.govtuscany-diet.net

This activated molecule, p-coumaroyl-CoA, serves as a crucial precursor for flavonoid biosynthesis. tuscany-diet.net The entry point into the specific flavonoid pathway is catalyzed by Chalcone synthase (CHS) , a key rate-limiting enzyme. nih.govresearchgate.net CHS performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govtuscany-diet.net Malonyl-CoA is derived from the carboxylation of acetyl-CoA. tuscany-diet.net This reaction forms a polyketide intermediate that undergoes cyclization and aromatization to create the A-ring of the flavonoid, ultimately yielding a naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone). nih.govbiotech-asia.orgtuscany-diet.net This chalcone is the foundational scaffold for the vast majority of flavonoids. tuscany-diet.net

| Enzyme | Abbreviation | Function in Flavone Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to trans-cinnamic acid. nih.govnih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. nih.govnih.gov |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to form p-coumaroyl-CoA. nih.govtuscany-diet.net |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govtuscany-diet.net |

Enzymatic Steps in Flavone Formation

Once the chalcone backbone is synthesized, it undergoes further enzymatic transformations to form the flavone structure. These steps involve the formation of a heterocyclic C-ring and the subsequent introduction of a double bond.

The first of these steps is an intramolecular cyclization reaction catalyzed by Chalcone isomerase (CHI) . researchgate.netbiotech-asia.org This enzyme facilitates the closure of the C-ring, converting the open-chain naringenin chalcone into the corresponding (2S)-flavanone, naringenin. biotech-asia.orgtuscany-diet.net Flavanones like naringenin are critical intermediates, acting as a branch point from which various classes of flavonoids, including flavones, are derived. researchgate.netwikipedia.org

The final step in creating the flavone core structure is the desaturation of the C-ring, which is accomplished by Flavone synthase (FNS) . nih.gov This enzyme introduces a double bond between the C-2 and C-3 positions of the flavanone (B1672756) precursor. nih.gov Interestingly, two distinct types of FNS enzymes have been identified that catalyze this reaction through different mechanisms:

FNSI : These are soluble, 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.gov

FNSII : These are membrane-bound cytochrome P450 monooxygenases. nih.govnih.gov

Both enzyme types convert flavanones (e.g., naringenin) into their corresponding flavones (e.g., apigenin), which then become the substrates for further modifications like methylation. nih.gov

| Enzyme | Abbreviation | Function in Flavone Formation |

| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of chalcones into flavanones. researchgate.netbiotech-asia.org |

| Flavone synthase | FNS | Introduces a C2-C3 double bond in flavanones to form flavones. nih.gov |

Analytical Methodologies for Structural Elucidation and Quantification in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Flavone (B191248) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including flavonoids like 6,2',3'-trimethoxyflavone. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to determine the precise arrangement of atoms within the molecule.

In the ¹H NMR spectrum of a flavone, the chemical shifts of the protons provide information about their electronic environment. For 6,2',3'-trimethoxyflavone, the protons on the A and B rings will exhibit characteristic chemical shifts and coupling patterns. The three methoxy (B1213986) groups will each appear as a singlet, typically in the range of δ 3.8-4.0 ppm. The protons on the B-ring, being part of a substituted benzene (B151609) ring, will show splitting patterns that can be used to confirm the substitution pattern.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The carbonyl carbon (C-4) of the flavone skeleton is typically observed downfield, around δ 175-185 ppm. The carbons bearing the methoxy groups will also have characteristic chemical shifts. The number and positions of the methoxy groups can be confirmed by the number of signals in the methoxy region of the spectrum (around δ 55-65 ppm).

Predicted ¹H NMR Chemical Shifts for 6,2',3'-Trimethoxyflavone

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 6.5 - 6.8 | s |

| H-5 | 7.8 - 8.2 | d |

| H-7 | 7.3 - 7.6 | dd |

| H-8 | 7.0 - 7.3 | d |

| H-4' | 7.0 - 7.3 | t |

| H-5' | 7.4 - 7.7 | dd |

| H-6' | 7.0 - 7.3 | dd |

| 6-OCH₃ | 3.8 - 4.0 | s |

| 2'-OCH₃ | 3.8 - 4.0 | s |

| 3'-OCH₃ | 3.8 - 4.0 | s |

Predicted ¹³C NMR Chemical Shifts for 6,2',3'-Trimethoxyflavone

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 162 - 165 |

| C-3 | 105 - 110 |

| C-4 | 176 - 180 |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 155 - 160 |

| C-7 | 115 - 120 |

| C-8 | 100 - 105 |

| C-8a | 150 - 155 |

| C-1' | 120 - 125 |

| C-2' | 155 - 160 |

| C-3' | 150 - 155 |

| C-4' | 120 - 125 |

| C-5' | 125 - 130 |

| C-6' | 110 - 115 |

| 6-OCH₃ | 55 - 60 |

| 2'-OCH₃ | 55 - 60 |

| 3'-OCH₃ | 55 - 60 |

Mass Spectrometry (MS) Techniques for Flavone Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For 6,2',3'-trimethoxyflavone, techniques such as electrospray ionization (ESI) are commonly used.

The mass spectrum of 2',3',6-Trimethoxyflavone, an isomer of the target compound, shows a protonated molecule [M+H]⁺ at an m/z of 313.1071. nih.gov The high-resolution mass measurement allows for the determination of the elemental formula, C₁₈H₁₆O₅.

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern of flavonoids is well-characterized and can provide valuable structural information. Common fragmentation pathways for flavones include retro-Diels-Alder (rDA) reactions of the C-ring and losses of small neutral molecules such as CO, H₂O, and methyl radicals (•CH₃) from the methoxy groups.

MS/MS Fragmentation Data for 2',3',6-Trimethoxyflavone ([M+H]⁺ = 313.1) massbank.eu

| Precursor Ion (m/z) | Fragment Ions (m/z) |

|---|---|

| 313.1 | 298.1, 283.1, 270.1, 255.1, 165.1, 151.1, 135.1 |

The fragmentation pattern can help to locate the positions of the methoxy groups on the flavone skeleton.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromatographic Methods

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and provides information about the extent of conjugation. Flavonoids typically exhibit two main absorption bands in their UV-Vis spectra, referred to as Band I and Band II. Band I, appearing in the range of 300-400 nm, is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring), while Band II, in the range of 240-280 nm, is associated with the benzoyl system (A-ring).

For 6,2',3'-trimethoxyflavone, the exact positions of these absorption maxima will be influenced by the positions of the methoxy groups, which act as auxochromes. The presence of the methoxy group at C-6 on the A-ring and at C-2' and C-3' on the B-ring will cause shifts in the absorption bands compared to the unsubstituted flavone.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, identification, and quantification of flavonoids from complex mixtures. Reversed-phase HPLC with a C18 column is commonly employed, using a mobile phase typically consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile.

The retention time of 6,2',3'-trimethoxyflavone in an HPLC system is dependent on the specific chromatographic conditions, including the column, mobile phase composition, gradient, and flow rate. Quantification is typically achieved by creating a calibration curve using a pure standard of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 6,2',3'-trimethoxyflavone will exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational bands include:

C=O stretch: A strong absorption band around 1650-1600 cm⁻¹ corresponding to the carbonyl group of the γ-pyrone ring.

C=C stretch: Aromatic ring stretching vibrations in the region of 1600-1450 cm⁻¹.

C-O stretch: Bands corresponding to the aryl ether linkages of the methoxy groups and the heterocyclic ether, typically found in the 1250-1000 cm⁻¹ region.

C-H stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will be observed just below 3000 cm⁻¹.

C-H bend: Out-of-plane C-H bending vibrations of the substituted aromatic rings appear in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern.

These analytical methodologies, when used in combination, provide a comprehensive characterization of 6,2',3'-trimethoxyflavone, enabling its unambiguous identification and quantification in research settings.

Future Research Directions and Translational Potential in Basic Science

Exploration of Novel Biological Targets for 6,2',3'-Trimethoxyflavone

The therapeutic potential of flavonoids is often linked to their ability to interact with a multitude of cellular targets. For 6,2',3'-trimethoxyflavone, a key area of future research lies in the systematic identification and validation of its molecular binding partners and signaling pathways. Its synthetic nature allows for controlled investigations into its pharmacological effects, which may include antioxidant, anti-inflammatory, or anticancer activities through the modulation of specific signaling cascades. cymitquimica.com

Future investigations are anticipated to employ a variety of modern biological techniques to uncover the specific mechanisms of action of 6,2',3'-trimethoxyflavone. High-throughput screening assays, for instance, can be utilized to test the compound against extensive panels of kinases, phosphatases, and other enzymes to pinpoint direct molecular interactions. Furthermore, cell-based assays coupled with advanced imaging techniques can provide insights into how 6,2',3'-trimethoxyflavone influences cellular processes such as apoptosis, cell cycle progression, and inflammatory responses.

A particularly promising avenue of research is the exploration of this flavone's impact on gene expression. By treating various cell lines with 6,2',3'-trimethoxyflavone and subsequently analyzing changes in the transcriptome and proteome, researchers can identify novel gene and protein networks that are modulated by the compound. This approach could reveal previously unknown biological functions and therapeutic potentials for this synthetic flavonoid. The structural similarities to other well-studied flavones suggest that potential targets could be found within pathways regulated by hypoxia-inducible factor 1-alpha (HIF-1α) or MAP Kinase Kinase 3 (MKK3), which have been identified as targets for other flavonoids. nih.gov

Table 1: Potential Research Approaches to Identify Novel Biological Targets

| Research Approach | Objective | Potential Outcomes |

|---|---|---|

| High-Throughput Enzyme Screening | To identify direct enzymatic targets of 6,2',3'-trimethoxyflavone. | Discovery of specific kinases, phosphatases, or other enzymes inhibited or activated by the compound. |

| Cell-Based Phenotypic Screening | To observe the effects of the compound on various cellular processes. | Identification of effects on cell viability, proliferation, apoptosis, or inflammation, guiding further mechanistic studies. |

| Gene Expression Profiling (Microarrays/RNA-seq) | To determine the impact of 6,2',3'-trimethoxyflavone on global gene expression. | Uncovering novel signaling pathways and cellular processes regulated by the compound. |

| Proteomic Analysis (Mass Spectrometry) | To identify changes in protein expression and post-translational modifications. | Revealing downstream protein targets and signaling cascades affected by the flavone (B191248). |

| Chemical Proteomics | To directly identify protein binding partners. | Confirmation of direct molecular targets and elucidation of the mechanism of action. |

Development of Advanced Synthetic Strategies for Complex Flavone Structures

The ability to efficiently synthesize 6,2',3'-trimethoxyflavone and its analogs is crucial for advancing research into its biological activities. While classical methods for flavone synthesis, such as those based on the cyclization of o-hydroxychalcones, provide a foundational approach, there is a significant opportunity to develop more advanced and versatile synthetic strategies. nih.gov Future research in this area will likely focus on improving the efficiency, selectivity, and diversity of synthetic routes to create a broader range of complex flavone structures for biological evaluation.

One promising direction is the development of novel catalytic systems that can facilitate the key bond-forming reactions in flavone synthesis with greater precision and under milder conditions. This could involve the use of transition-metal catalysts or organocatalysts to achieve regioselective and stereoselective transformations, which are particularly important when constructing flavones with complex substitution patterns. Furthermore, the exploration of flow chemistry techniques could enable the rapid and scalable synthesis of flavone libraries, accelerating the discovery of new bioactive compounds.

Another important aspect of future synthetic research will be the development of methods for the late-stage functionalization of the flavone scaffold. This would allow for the introduction of various chemical groups onto the 6,2',3'-trimethoxyflavone core structure, creating a diverse set of derivatives for structure-activity relationship (SAR) studies. These studies are essential for understanding how different functional groups influence the compound's biological activity and for optimizing its properties for specific applications in basic science research. The synthesis of hybrid molecules, where the trimethoxyflavone moiety is combined with other pharmacophores, represents another exciting avenue for creating novel chemical probes and potential therapeutic leads. nih.gov

Table 2: Emerging Synthetic Strategies for Flavone Analogs

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Novel Catalytic Systems | Utilization of advanced catalysts (e.g., transition metals, organocatalysts) to improve reaction efficiency and selectivity. | Milder reaction conditions, higher yields, and improved control over regioselectivity and stereoselectivity. |

| Flow Chemistry | Continuous synthesis in microreactors, allowing for precise control over reaction parameters. | Enhanced safety, scalability, and the potential for rapid library synthesis. |

| Late-Stage Functionalization | Introduction of chemical diversity at a late stage in the synthetic sequence. | Efficient generation of a wide range of analogs for structure-activity relationship studies. |

| Combinatorial Synthesis | Automated synthesis of large libraries of related compounds. | Accelerated discovery of new flavones with desired biological activities. |

| Biosynthetic Engineering | Use of engineered enzymes and microorganisms to produce complex flavonoids. | Sustainable and potentially more efficient production of specific flavone structures. |

Integration of Multi-Omics Approaches in Flavone Research

The complexity of biological systems necessitates a holistic approach to understanding the effects of small molecules like 6,2',3'-trimethoxyflavone. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful platform for gaining a comprehensive view of the cellular response to this synthetic flavone. mdpi.com Future research will undoubtedly leverage these multi-omics approaches to build detailed models of the compound's mechanism of action and to identify potential biomarkers of its activity.

A multi-omics workflow for studying 6,2',3'-trimethoxyflavone would involve treating a biological system (e.g., a specific cell line or model organism) with the compound and then collecting data across different molecular levels. Transcriptomic analysis would reveal changes in gene expression, while proteomics would provide information on protein abundance and modifications. Metabolomics would offer a snapshot of the metabolic state of the system, identifying alterations in key metabolic pathways.

By integrating these datasets, researchers can construct comprehensive network models that illustrate how 6,2',3'-trimethoxyflavone perturbs cellular signaling and metabolic pathways. nih.gov This systems-level understanding can lead to the identification of novel drug targets, the elucidation of unexpected biological functions, and the development of hypotheses for further investigation. For example, a multi-omics study might reveal that 6,2',3'-trimethoxyflavone not only affects a specific signaling pathway but also induces significant changes in cellular metabolism, opening up new avenues for research into its potential applications. The application of such integrated approaches has already proven valuable in understanding the biosynthesis of other flavonoids and is a logical next step for synthetic compounds like 6,2',3'-trimethoxyflavone. mdpi.com

Table 3: Application of Multi-Omics in 6,2',3'-Trimethoxyflavone Research

| Omics Technology | Type of Data Generated | Potential Insights |

|---|---|---|

| Genomics | DNA sequence variations. | Identification of genetic factors that may influence sensitivity to 6,2',3'-trimethoxyflavone. |

| Transcriptomics | Changes in gene expression (mRNA levels). | Elucidation of the signaling pathways and cellular processes affected by the compound. |

| Proteomics | Changes in protein abundance and post-translational modifications. | Identification of downstream protein targets and the functional consequences of gene expression changes. |

| Metabolomics | Changes in the levels of small molecule metabolites. | Understanding the impact of 6,2',3'-trimethoxyflavone on cellular metabolism and bioenergetics. |

| Integrative Analysis | Combined analysis of multiple omics datasets. | Construction of comprehensive network models of the compound's mechanism of action and identification of key regulatory nodes. |

Q & A

Basic: What analytical methods are recommended for structural characterization of 6,2',3'-Trimethoxyflavone?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm methoxy group positions and aromatic proton environments. Compare spectral data with structurally similar flavones (e.g., 6,2',4'-Trimethoxyflavone) .

- High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (C₁₈H₁₆O₅, MW 312.32) and fragmentation patterns .

- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with UV detection at λmax 226, 271, and 334 nm .

Basic: How should 6,2',3'-Trimethoxyflavone be handled and stored to ensure stability?

Answer:

- Storage: Store as a crystalline solid at -20°C for long-term stability (≥4 years). For solutions, use inert solvents (DMSO, ethanol) and store at -80°C for 1 year .

- Handling: Use PPE including nitrile gloves, sealed goggles, and P95 respirators to avoid inhalation of dust. Work under fume hoods to minimize aerosol formation .

Basic: What in vitro models demonstrate the anti-inflammatory activity of 6,2',3'-Trimethoxyflavone?

Answer:

- THP-1 Monocytes: Evaluate LPS-induced TNF-α suppression via ELISA (IC₅₀ = 47.7 µg/mL). Pre-treat cells for 1–2 hours before LPS stimulation .

- HNSCC Cell Migration Assays: Use Boyden chambers to assess inhibition of cell invasion at 10 µM concentrations. Normalize results to cytotoxicity via LDH assays .

Advanced: How should experimental designs account for contradictory data on TNF-α suppression timelines in vivo?

Answer:

- Time-Course Studies: In CFA-induced arthritis models, measure TNF-α at multiple time points (e.g., days 1, 3, 7 post-injection) to capture dynamic effects. Use 6,2',4'-Trimethoxyflavone (5 mg/kg) as a comparator .

- Dose-Response Analysis: Test 1–10 µM ranges to identify threshold concentrations for sustained activity. Statistical analysis via one-way ANOVA with Tukey’s post hoc test resolves variability .

Advanced: What mechanistic insights support 6,2',3'-Trimethoxyflavone as an AhR antagonist?

Answer:

- Reporter Assays: Use luciferase-based systems with benzo[a]pyrene-induced AhR activation. At 2–10 µM, 6,2',4'-Trimethoxyflavone inhibits transcription by >50% .

- Competitive Binding Studies: Compare with known AhR ligands (e.g., TCDD) using fluorescence polarization. Structural analogs with 2',4'-methoxy groups show higher antagonism .

Advanced: How do solubility properties influence formulation for in vivo studies?

Answer:

- Solvent Optimization: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in saline for intraperitoneal administration. For oral dosing, use PEG-400 due to low aqueous solubility .

- Pharmacokinetic Profiling: Monitor bioavailability via LC-MS/MS. Methoxy groups at 2' and 4' positions enhance lipophilicity (logP ~3.2) but may require nanoemulsion delivery .

Advanced: How can researchers resolve discrepancies in cytotoxicity data across cell lines?

Answer:

- Cell-Specific Sensitivity: Perform CC₅₀ assays (e.g., LDH release) in multiple lines (e.g., HN-30 vs. THP-1). Adjust exposure times (24–72 hours) to differentiate cytostatic vs. cytotoxic effects .

- ROS Measurement: Use DCFH-DA probes to assess oxidative stress contributions. Flavones with 6-methoxy groups may exhibit dual antioxidant/pro-oxidant roles depending on concentration .

Advanced: What comparative strategies validate the specificity of 6,2',3'-Trimethoxyflavone’s bioactivity?

Answer:

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., 5,7,4'-Trimethoxyflavone) and compare TNF-α inhibition in parallel assays. Methoxy at 2' is critical for AhR antagonism .

- CRISPR Knockout Models: Use AhR-deficient cells to confirm target specificity. Loss of activity in KO models validates mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.